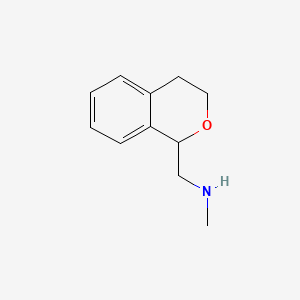

Isochroman-1-ylmethyl-methyl-amine

Description

BenchChem offers high-quality Isochroman-1-ylmethyl-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isochroman-1-ylmethyl-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTWLBGCEOIIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1C2=CC=CC=C2CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964917 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50683-74-4 | |

| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050683744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isochroman-1-ylmethyl-methyl-amine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Isochroman-1-ylmethyl-methyl-amine

Abstract

The isochroman scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active molecules, making its derivatives highly valuable in drug discovery and development.[1] This technical guide provides a comprehensive, field-proven framework for the synthesis and detailed structural elucidation of a specific derivative, Isochroman-1-ylmethyl-methyl-amine. While direct literature for this exact compound is sparse, this document leverages established chemical principles and spectroscopic data from closely related analogues to present a robust and scientifically grounded pathway for its preparation and characterization. The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causality behind experimental choices and ensuring a self-validating analytical workflow.

Strategic Approach to Synthesis

The synthesis of Isochroman-1-ylmethyl-methyl-amine can be approached through several established synthetic transformations. The most efficient and widely utilized method for creating such secondary amines is reductive amination, which offers high yields and excellent control over the final product, effectively preventing the over-alkylation issues that can plague direct alkylation methods.[2][3]

Proposed Synthetic Pathway: Reductive Amination

The chosen strategy involves a two-step, one-pot reaction starting from the readily accessible Isochroman-1-carbaldehyde. This intermediate is first condensed with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Causality of Reagent Selection

-

Carbonyl Source: Isochroman-1-carbaldehyde is the logical precursor. It can be synthesized via controlled oxidation (e.g., using PCC or a Swern oxidation) of the corresponding alcohol, isochroman-1-yl-methanol.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to react with the starting aldehyde, thus preventing the formation of the alcohol byproduct.[2] Its efficacy in a one-pot procedure is well-documented.[4] An alternative, sodium cyanoborohydride (NaBH₃CN), is also effective but introduces cyanide waste streams.[5]

-

Reaction Conditions: The reaction is typically performed under mildly acidic conditions (pH 4-5), often achieved by adding a catalytic amount of acetic acid. This is a critical balance: the acidity is required to catalyze imine formation by protonating the carbonyl oxygen, but excessive acidity would protonate the methylamine nucleophile, rendering it unreactive.[2]

Experimental Protocol: Synthesis

Step 1: Preparation of Isochroman-1-carbaldehyde (Precursor)

-

This step assumes the availability of isochroman-1-yl-methanol. The synthesis of the isochroman ring itself can be achieved via methods like the oxa-Pictet-Spengler reaction.[6]

-

To a stirred solution of isochroman-1-yl-methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add pyridinium chlorochromate (PCC, 1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude Isochroman-1-carbaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination to Isochroman-1-ylmethyl-methyl-amine

-

Dissolve the crude Isochroman-1-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (~0.1 M) in a round-bottom flask.[7]

-

Add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.[1][8]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient elution system is recommended, starting with a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity with ethyl acetate. Given the basic nature of the amine product, adding a small amount of triethylamine (~1%) to the eluent system can prevent peak tailing and improve separation.

-

Fraction Collection: Collect fractions and analyze by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Isochroman-1-ylmethyl-methyl-amine as a purified oil or solid.

Comprehensive Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectra of isochroman and related N-methyl benzylamine derivatives.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[1] Spectra should be recorded in a deuterated solvent such as CDCl₃.[8]

Table 1: Predicted ¹H NMR Data for Isochroman-1-ylmethyl-methyl-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| Ar-H (4H) | 7.0 - 7.3 | Multiplet (m) | 4H | - | Aromatic protons of the isochroman ring system.[10] |

| O-CH-CH₂ (1H) | 4.8 - 5.0 | Triplet (t) or dd | 1H | ~5-7 | Benzylic, ethereal proton at C1, coupled to the adjacent CH₂ group. |

| O-CH₂-CH₂ (2H) | 3.8 - 4.2 | Multiplet (m) | 2H | - | Diastereotopic protons of the ether methylene group at C3. |

| Ar-CH₂-CH₂ (2H) | 2.8 - 3.0 | Multiplet (m) | 2H | - | Methylene protons at C4, adjacent to the aromatic ring. |

| CH-CH₂-N (2H) | 2.6 - 2.8 | Multiplet (m) | 2H | - | Methylene protons adjacent to the nitrogen. |

| N-H (1H) | 1.5 - 2.5 | Broad Singlet (br s) | 1H | - | Amine proton; position and shape are variable and depend on concentration and solvent. |

| N-CH₃ (3H) | 2.3 - 2.5 | Singlet (s) | 3H | - | N-methyl protons. |

Table 2: Predicted ¹³C NMR Data for Isochroman-1-ylmethyl-methyl-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ar-C (Quaternary) | 132 - 135 | Quaternary aromatic carbons at the ring junction.[11] |

| Ar-C H (4C) | 125 - 129 | Protonated aromatic carbons.[11] |

| O-C H-CH₂ (C1) | 75 - 80 | Benzylic, ethereal carbon. |

| O-C H₂-CH₂ (C3) | 65 - 70 | Ethereal methylene carbon.[11] |

| CH-C H₂-N | 55 - 60 | Methylene carbon attached to nitrogen. |

| Ar-C H₂-CH₂ (C4) | 28 - 32 | Methylene carbon adjacent to the aromatic ring.[11] |

| N-C H₃ | 35 - 40 | N-methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[1]

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value/Fragment | Rationale |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| Molecular Ion (M⁺) | m/z 177 | The parent ion peak (for EI) or [M+H]⁺ at m/z 178 (for ESI). |

| Base Peak | m/z 133 | Resulting from α-cleavage (homolytic cleavage) of the C1-C(H₂) bond, which is a stable fragmentation pathway for amines and ethers, yielding the stable isochroman-1-yl cation.[12] |

| Key Fragments | m/z 118 | Loss of the entire -CH₂NHCH₃ side chain, followed by rearrangement. |

| m/z 105, 91 | Common fragments from the breakdown of the isochroman ring structure.[13] |

| | m/z 44 | Fragment corresponding to [CH₂=NHCH₃]⁺ from α-cleavage. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[14] A thin film of the purified product would be analyzed.

Table 4: Predicted FTIR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Weak to Medium, Sharp[15] |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium to Strong[16] |

| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretch | 1275 - 1200 | Strong[17] |

| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretch | 1075 - 1020 | Strong[17] |

| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 | Weak to Medium[15] |

| C=C (Aromatic) | Stretch | 1600 & 1475 | Medium, Sharp |

Conclusion

This guide outlines a robust and logical pathway for the synthesis and characterization of Isochroman-1-ylmethyl-methyl-amine. By employing a one-pot reductive amination strategy, the target compound can be synthesized efficiently. The subsequent comprehensive analytical workflow, combining NMR, MS, and FTIR spectroscopy, provides a self-validating system to rigorously confirm the chemical structure and purity of the final product. The predictive data supplied in this document serves as a benchmark for researchers undertaking the synthesis of this and other related isochroman derivatives, facilitating experimental design and data interpretation in the pursuit of novel chemical entities.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

-

Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. National Center for Biotechnology Information (PMC). [Link]

-

IR: amines. University of Calgary. [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. YouTube. [Link]

-

3-(2-Thienyl)isochroman-1-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. [Link]

-

Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. ACS Publications. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo. [Link]

-

ISSN 2320-5407 International Journal of Advanced Research (2014), Volume 2, Issue 6, 345-353. International Journal of Advanced Research. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]

-

Isochroman synthesis. Organic Chemistry Portal. [Link]

- Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound.

-

Synthesis of isochroman-1-one derivatives. ResearchGate. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. National Center for Biotechnology Information (PMC). [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

Reductive Amination. YouTube. [Link]

-

ORGANIC CHEMISTRY. RSC Publishing. [Link]

-

20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

-

Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

-

Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor... PubMed. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community (GCTLC). [Link]

-

Reductive Amination. Organic Chemistry Tutor. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. National Center for Biotechnology Information (PMC). [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Alkylation of amines: a study of methylation and its effects on amines. PubMed. [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

NMR spectroscopy in pharmacy. alpaipars. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gctlc.org [gctlc.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. journalijar.com [journalijar.com]

- 10. Isochroman(493-05-0) 1H NMR [m.chemicalbook.com]

- 11. Isochroman(493-05-0) 13C NMR [m.chemicalbook.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 17. m.youtube.com [m.youtube.com]

Isochroman-1-ylmethyl-methyl-amine: An Examination of Limited Physicochemical Data

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: This document addresses the available physicochemical properties of Isochroman-1-ylmethyl-methyl-amine. A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant scarcity of detailed experimental data for this compound. Consequently, this guide will summarize the limited information available from commercial suppliers and computational predictions. The absence of in-depth research necessitates a cautious approach to the interpretation and application of these preliminary data.

Chemical Identity and Structural Features

Isochroman-1-ylmethyl-methyl-amine is a heterocyclic organic compound. Its core structure consists of an isochroman ring system, which is a bicyclic ether, substituted at the 1-position with a methylaminomethyl group.

Molecular Formula: C₁₁H₁₅NO

Molecular Weight: 177.24 g/mol

Chemical Structure:

Caption: Molecular structure of Isochroman-1-ylmethyl-methyl-amine.

Available Physicochemical Data

The following table summarizes the physicochemical properties of Isochroman-1-ylmethyl-methyl-amine that have been identified from chemical supplier databases. It is critical to note that much of this data is predicted through computational models and has not been experimentally verified.

| Property | Value | Source | Notes |

| Molecular Weight | 177.24 g/mol | N/A | Calculated from the molecular formula. |

| Boiling Point | 283.6±35.0 °C | N/A | Predicted value. |

| Density | 1.05±0.1 g/cm³ | N/A | Predicted value. |

| pKa | 9.49±0.20 | N/A | Predicted value, indicating it is a weak base. |

| LogP | 1.83 | N/A | Predicted value, suggesting moderate lipophilicity. |

Proposed Experimental Protocols for Characterization

Given the lack of empirical data, the following standard analytical techniques are proposed for the comprehensive physicochemical characterization of Isochroman-1-ylmethyl-methyl-amine.

Purity and Identity Confirmation

A logical workflow for confirming the purity and identity of a synthesized or procured sample of Isochroman-1-ylmethyl-methyl-amine would be as follows:

Caption: Workflow for purity and identity confirmation.

Step-by-Step Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the sample by separating the main compound from any impurities.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for amine-containing compounds.

-

Stationary Phase: A C18 reversed-phase column is typically suitable.

-

Detection: UV detection at a wavelength determined by a preliminary UV-Vis scan of the compound.

-

Outcome: A chromatogram showing a single major peak would indicate high purity.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is recommended due to the basic nature of the amine.

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.25.

-

Outcome: Confirmation of the expected molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure and confirm the identity of the compound.

-

Experiments: ¹H NMR and ¹³C NMR are essential. 2D NMR experiments such as COSY and HSQC can be used for more detailed structural assignment.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Outcome: The NMR spectra should be consistent with the proposed structure of Isochroman-1-ylmethyl-methyl-amine.

-

Determination of Physicochemical Properties

Once the identity and purity are confirmed, the following experiments can be conducted to determine key physicochemical properties.

Caption: Experimental workflow for physicochemical property determination.

Step-by-Step Methodology:

-

Melting Point:

-

Technique: Differential Scanning Calorimetry (DSC).

-

Procedure: A small, accurately weighed sample is heated at a controlled rate. The temperature at which the endothermic melting transition occurs is the melting point.

-

-

Boiling Point/Decomposition Temperature:

-

Technique: Thermogravimetric Analysis (TGA).

-

Procedure: The sample is heated in a controlled atmosphere, and its mass is monitored as a function of temperature. A sharp loss of mass indicates either boiling or decomposition.

-

-

pKa:

-

Technique: Potentiometric Titration.

-

Procedure: The compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture) and titrated with a standard acid solution. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.

-

-

LogP/LogD:

-

Technique: Shake-flask method.

-

Procedure: The compound is partitioned between n-octanol and water (for LogP) or a buffered aqueous solution at a specific pH (for LogD). The concentration of the compound in each phase is measured (e.g., by HPLC or UV-Vis spectroscopy), and the partition coefficient is calculated.

-

Concluding Remarks and Future Directions

The current understanding of the physicochemical properties of Isochroman-1-ylmethyl-methyl-amine is severely limited and relies heavily on computational predictions. For any research or development activities involving this compound, it is imperative that the fundamental properties outlined above are first determined experimentally. The protocols suggested in this document provide a standard framework for achieving this characterization. Without such empirical data, any further investigation into the biological activity or potential applications of Isochroman-1-ylmethyl-methyl-amine would be based on an unsubstantiated foundation. Further research is strongly encouraged to fill this knowledge gap.

References

Isochroman-1-ylmethyl-methyl-amine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of Isochroman-1-ylmethyl-methyl-amine

Authored by a Senior Application Scientist

Introduction

The isochroman scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities as diverse as monoamine oxidase (MAO) inhibition for neurodegenerative disorders and anti-diabetic properties. This guide focuses on the potential mechanism of action of a specific derivative, isochroman-1-ylmethyl-methyl-amine, synthesizing current understanding of the broader isochroman class to propose a scientifically grounded hypothesis for its biological activity. For researchers and drug development professionals, this document aims to provide a comprehensive overview of the likely molecular targets and the experimental pathways to validate them.

Part 1: The Isochroman Core and its Therapeutic Promise

The isochroman ring system, a bicyclic ether, serves as a versatile template for the design of novel therapeutic agents. Its rigid structure allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets. Various substitutions on the isochroman ring have been shown to modulate pharmacological activity, making it a rich area for structure-activity relationship (SAR) studies.

While direct studies on isochroman-1-ylmethyl-methyl-amine are limited in publicly available literature, the known pharmacology of structurally related compounds provides a strong basis for predicting its mechanism of action. The presence of a methyl-substituted amine attached to the isochroman core is particularly suggestive of interaction with monoaminergic systems.

Part 2: The Primary Hypothesis: Monoamine Oxidase Inhibition

The most compelling putative mechanism of action for isochroman-1-ylmethyl-methyl-amine is the inhibition of monoamine oxidase (MAO). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a key strategy in the management of Parkinson's disease to preserve dopamine levels in the brain.[1][2]

Numerous studies have demonstrated that isochroman and related structures, such as chromones and coumarins, are potent inhibitors of MAO.[3][4] For instance, certain chromone derivatives exhibit highly potent and selective MAO-B inhibitory activity with IC50 values in the nanomolar range.[3] This established precedent strongly suggests that isochroman-1-ylmethyl-methyl-amine is likely to interact with one or both MAO isoforms.

Proposed Signaling Pathway: MAO Inhibition

The following diagram illustrates the hypothesized mechanism of action of isochroman-1-ylmethyl-methyl-amine as a monoamine oxidase inhibitor.

Caption: Figure 1: Hypothesized MAO Inhibition by Isochroman-1-ylmethyl-methyl-amine.

Part 3: Structure-Activity Relationship (SAR) Insights

The chemical structure of isochroman-1-ylmethyl-methyl-amine contains key features that support its potential as a MAO inhibitor. The presence of a secondary amine is a common feature in many sympathomimetic amines and MAO inhibitors.[5] The substitution pattern on the amine nitrogen can influence selectivity for different adrenergic receptors and monoamine transporters.[5]

The tricyclic isochroman ring system likely contributes to the hydrophobic interactions within the active site of the MAO enzyme.[6] The specific stereochemistry of the methyl group and the aminomethyl substituent at the 1-position will also be critical in determining the binding affinity and selectivity for MAO-A versus MAO-B.

Part 4: Experimental Validation Workflow

To rigorously test the hypothesis that isochroman-1-ylmethyl-methyl-amine acts as a MAO inhibitor, a series of well-established in vitro and in vivo experiments are required. The following workflow outlines a logical progression for characterizing the compound's mechanism of action.

Experimental Workflow for MOA Validation

Caption: Figure 2: Workflow for Validating the Mechanism of Action.

Detailed Experimental Protocols

1. MAO-A and MAO-B Inhibition Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of isochroman-1-ylmethyl-methyl-amine for both MAO-A and MAO-B.

-

Methodology:

-

Recombinant human MAO-A and MAO-B enzymes are used.

-

A fluorescent-based assay is employed, using a non-fluorescent MAO substrate that is converted to a fluorescent product upon oxidation.

-

The test compound is serially diluted and pre-incubated with the respective MAO isoform.

-

The reaction is initiated by the addition of the substrate.

-

Fluorescence is measured over time using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Self-Validation: Known selective MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors are run as positive controls to ensure assay validity. A vehicle control (e.g., DMSO) is used to establish the baseline enzyme activity.

2. Reversibility Studies

-

Objective: To determine if the inhibition of MAO by the test compound is reversible or irreversible.

-

Methodology:

-

The MAO enzyme is pre-incubated with a high concentration of the test compound.

-

The enzyme-inhibitor complex is then subjected to extensive dialysis against a buffer to remove any unbound inhibitor.

-

The activity of the dialyzed enzyme is measured and compared to a control enzyme that was incubated with the vehicle and subjected to the same dialysis procedure.

-

-

Interpretation: A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.

Part 5: Alternative and Off-Target Considerations

While MAO inhibition is the most probable mechanism of action, the isochroman scaffold has been associated with other biological activities. For instance, some isochroman derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic agents.[7] Additionally, related structures like coumarins have been shown to inhibit D-amino acid oxidase (DAAO), a potential target for schizophrenia treatment.[4] Therefore, comprehensive selectivity profiling against a panel of relevant enzymes and receptors is crucial to fully characterize the pharmacological profile of isochroman-1-ylmethyl-methyl-amine and identify any potential off-target effects.

Based on the strong precedent set by structurally related compounds, isochroman-1-ylmethyl-methyl-amine is a promising candidate for a monoamine oxidase inhibitor. Its chemical features align well with the known structure-activity relationships of MAO inhibitors. The proposed experimental workflow provides a robust framework for validating this hypothesis and characterizing its potency, selectivity, and mode of inhibition.

Future research should focus on synthesizing and testing enantiomerically pure forms of the compound, as stereochemistry often plays a critical role in biological activity. Furthermore, lead optimization through systematic modification of the isochroman core and the amine substituent could lead to the development of highly potent and selective MAO inhibitors with improved pharmacokinetic and pharmacodynamic properties for the potential treatment of neurodegenerative and psychiatric disorders.

Quantitative Data Summary

| Compound Class | Target | Representative IC50 Values | Reference |

| Chromone Derivatives | MAO-B | 2.8 - 11 nM | [3] |

| Isochroman Carboxylic Acid Derivatives | PTP1B | 51.63 ± 0.91 nM | [7] |

| Coumarin Derivatives | DAAO | 0.167 - 0.224 µM | [4] |

| Coumarin Derivatives | MAO-A | 0.033 µM | [4] |

| Coumarin Derivatives | MAO-B | 0.012 µM | [4] |

References

-

Title: Selected Chromone Derivatives as Inhibitors of Monoamine Oxidase. Source: PubMed URL: [Link]

-

Title: Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Source: PubMed URL: [Link]

-

Title: Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. Source: PubMed URL: [Link]

-

Title: Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Source: MedChemComm (RSC Publishing) URL: [Link]

-

Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Source: MDPI URL: [Link]

-

Title: Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport. Source: NIH URL: [Link]

-

Title: Structure Activity Relationships. Source: Scribd URL: [Link]

-

Title: A Synthesis of 4-(Hydroxymethyl)-1 H -isochromen-1-one Analogs by Hydroxyl Oxetane Rearrangement in Protonic Acids. Source: ResearchGate URL: [Link]

-

Title: cis-6-Chloro-1-methyl-isochroman-4-amine. Source: PubChem URL: [Link]

-

Title: Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Source: MDPI URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isochroman-1-ylmethyl-methyl-amine Scaffold: A Technical Guide to a Privileged Motif in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isochroman Core and Its Significance

The isochroman scaffold, a bicyclic ether, is a prominent structural motif in a multitude of natural products and synthetic molecules with significant biological activities.[1] Its inherent structural rigidity and defined stereochemical features make it an attractive framework in medicinal chemistry for the design of targeted therapeutic agents. This guide focuses on a specific class of derivatives, isochroman-1-ylmethyl-methyl-amine and its analogs, exploring their synthesis, pharmacological properties, and structure-activity relationships (SAR), particularly in the context of developing agents for the central nervous system (CNS). While the broader family of isochroman derivatives has been investigated for a wide range of therapeutic applications, including antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects, the aminomethyl-substituted isochromans have shown particular promise as modulators of CNS targets.[2]

Synthetic Methodologies: Constructing the Core and Its Analogs

The synthesis of isochroman-1-ylmethyl-methyl-amine derivatives hinges on the initial construction of the isochroman ring system, followed by the introduction and modification of the aminomethyl side chain.

Core Synthesis: The Oxa-Pictet-Spengler Reaction

A foundational and versatile method for assembling the isochroman core is the Oxa-Pictet-Spengler reaction . This acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or its equivalent is a direct and modular approach to substituted isochromans. The reaction proceeds through an oxonium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the dihydropyran ring.

Experimental Protocol: Generalized Oxa-Pictet-Spengler Cyclization

-

Reactant Preparation: Dissolve the desired β-phenylethanol (1.0 eq) and aldehyde (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, toluene).

-

Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or BF₃·OEt₂) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Introduction of the Aminomethyl Side Chain

The key precursor for the target compounds is isochroman-1-carbaldehyde . This intermediate can be synthesized through various methods, including the oxidation of the corresponding primary alcohol, which in turn can be prepared via hydroboration-oxidation of 1-methyleneisochroman.

Once isochroman-1-carbaldehyde is obtained, the introduction of the methylamino group is typically achieved through reductive amination .[3] This robust and widely used transformation involves the reaction of the aldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination of Isochroman-1-carbaldehyde

-

Imine Formation: Dissolve isochroman-1-carbaldehyde (1.0 eq) and a solution of methylamine (2.0 eq, e.g., in ethanol or THF) in a suitable solvent such as methanol or dichloromethane. Stir the mixture at room temperature to facilitate the formation of the imine.

-

Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and selectivity.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Work-up and Purification: Quench the reaction by the slow addition of water or a dilute acid solution. Extract the product into an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude amine can be purified by column chromatography or by formation and recrystallization of a suitable salt (e.g., hydrochloride).

Diagram: Synthetic Workflow

Caption: General synthetic route to isochroman-1-ylmethyl-methyl-amine.

Pharmacological Profile and Therapeutic Potential

While comprehensive pharmacological data for a wide range of isochroman-1-ylmethyl-methyl-amine analogs is not extensively available in the public domain, existing literature and patent filings point towards their significant potential as modulators of CNS receptors, particularly dopamine receptors. For instance, certain 3-substituted aminomethylisochromans have been identified as dopamine D1 receptor agonists.[4] This suggests that the isochroman-1-ylmethyl-methyl-amine scaffold can serve as a valuable template for designing ligands that interact with aminergic G-protein coupled receptors (GPCRs).

The therapeutic potential of such compounds could span a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and attention-deficit/hyperactivity disorder (ADHD), where dopamine signaling plays a crucial role.

Structure-Activity Relationships (SAR): A Predictive Framework

The biological activity of isochroman-1-ylmethyl-methyl-amine derivatives is highly dependent on the substitution pattern on both the aromatic ring and the amine moiety. By analyzing the SAR, medicinal chemists can rationally design analogs with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Postulated Structure-Activity Relationships for Isochroman-1-ylmethyl-methyl-amine Analogs

| Molecular Modification | Position | Postulated Effect on Activity | Rationale |

| Substitution on the Aromatic Ring | C5, C6, C7, C8 | Modulation of potency and selectivity. Hydrophilic or lipophilic groups can alter receptor binding and BBB penetration. | The electronic nature and steric bulk of substituents can influence interactions with specific receptor subpockets. |

| Stereochemistry at C1 | C1 | Critical for enantioselective receptor binding. | GPCR binding pockets are chiral, leading to differential affinities for enantiomers. |

| N-Methyl Group Modification | Amine | Alteration of basicity and hydrogen bonding capacity. Larger alkyl groups may impact steric interactions in the binding pocket. | The nitrogen atom is often a key interaction point (e.g., salt bridge with an acidic residue in the receptor). |

| Methylene Bridge Length | Side Chain | Increasing or decreasing the length of the linker between the isochroman core and the amine can affect the positioning of the amine within the binding site. | Optimal linker length is crucial for achieving the correct geometry for receptor activation or antagonism. |

Diagram: Key SAR Points

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: Effects of amine substitution on cell potency and in vitro PK properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0845988B1 - Novel fused isoquinolines as dopamine receptor ligands - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Evaluation of Isochroman-1-ylmethyl-methyl-amine

Foreword: Charting a Course for a Novel Isochroman Derivative

The isochroman scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic potentials, including antitumor, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[1][2][3] This guide focuses on a specific, likely novel derivative, Isochroman-1-ylmethyl-methyl-amine. In the absence of established literature for this particular molecule, we will proceed with a logical, tiered approach to its initial in vitro characterization. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic thinking behind them. Our investigation will be guided by the structural features of the molecule: the isochroman core and the secondary amine side chain, which suggests a potential for CNS activity.

Part 1: Foundational Assessment - Cytotoxicity and Therapeutic Index

Before delving into specific mechanisms of action, it is crucial to establish the cytotoxic profile of Isochroman-1-ylmethyl-methyl-amine. This foundational data informs the concentration ranges for all subsequent assays and provides an early indication of the compound's therapeutic window.[4]

Rationale for Initial Cytotoxicity Screening

A preliminary cytotoxicity screen across a panel of cell lines (e.g., a cancer cell line like MCF-7, and a non-cancerous cell line like HEK293) is essential.[5][6][7] This allows for the determination of the half-maximal inhibitory concentration (IC50) and helps in identifying a potential selectivity index (SI), which is a measure of a compound's toxicity towards cancerous versus normal cells.[5][6]

Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of a novel compound.

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[5][6]

-

Cell Seeding: Seed cells (e.g., MCF-7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a stock solution of Isochroman-1-ylmethyl-methyl-amine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium and incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][8]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Readout: Measure the absorbance at 490 nm.

-

Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of untreated cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Data Presentation

The IC50 values obtained from the cytotoxicity assays should be summarized in a table for clear comparison.

| Cell Line | Compound | Incubation Time | IC50 (µM) |

| MCF-7 | Isochroman-1-ylmethyl-methyl-amine | 24h | Experimental Value |

| 48h | Experimental Value | ||

| HEK293 | Isochroman-1-ylmethyl-methyl-amine | 24h | Experimental Value |

| 48h | Experimental Value |

Part 2: Mechanistic Exploration - CNS-Related Targets

The presence of the N-methyl amine moiety in Isochroman-1-ylmethyl-methyl-amine suggests potential interactions with targets in the central nervous system. Monoamine oxidases (MAOs) and G-protein coupled receptors (GPCRs) are key players in neurotransmission and are frequent targets for CNS-active drugs.[2][9]

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine.[9] Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[10][11]

Protocol 3: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol utilizes a continuous spectrophotometric method to measure the activity of MAO-A and MAO-B.[9]

-

Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. Prepare solutions of kynuramine (for MAO-A) and benzylamine (for MAO-B) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Inhibitor Preparation: Prepare serial dilutions of Isochroman-1-ylmethyl-methyl-amine and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).[10]

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the enzyme solution, the test compound or control inhibitor, and buffer.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate.

-

-

Readout: Continuously monitor the increase in absorbance at 316 nm (for the formation of 4-hydroxyquinoline from kynuramine) or 250 nm (for the formation of benzaldehyde from benzylamine) using a spectrophotometer.

-

Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value.

G-Protein Coupled Receptor (GPCR) Activity Screening

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them major drug targets.[12][13][14] A primary screen should assess the compound's ability to modulate GPCR signaling, typically by measuring changes in second messenger levels (e.g., cAMP, intracellular calcium).[12]

Caption: Simplified GPCR signaling pathways.

Protocol 4: cAMP Assay

Cyclic AMP (cAMP) is a key second messenger regulated by Gs and Gi-coupled GPCRs.[12]

-

Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells transfected with a dopamine or serotonin receptor).

-

Compound Treatment: Seed cells in a 96-well plate. Pre-treat with Isochroman-1-ylmethyl-methyl-amine at various concentrations.

-

GPCR Stimulation: Stimulate the cells with a known agonist for the target receptor (to test for antagonism) or assess the compound's effect alone (to test for agonism).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or bioluminescence-based assays like Promega's GloSensor™).[12]

-

Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 5: Calcium Mobilization Assay

Calcium (Ca2+) is another critical second messenger, primarily regulated by Gq-coupled GPCRs.[12]

-

Cell Culture: Use a suitable cell line expressing the Gq-coupled receptor of interest.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12]

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add Isochroman-1-ylmethyl-methyl-amine to the wells.

-

Readout: Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

-

Analysis: Quantify the peak fluorescence response to determine the compound's agonist or antagonist activity and calculate EC50 or IC50 values.

Part 3: Data Interpretation and Next Steps

The in vitro data generated through these assays will provide a comprehensive initial profile of Isochroman-1-ylmethyl-methyl-amine.

| Assay | Parameter | Interpretation |

| Cytotoxicity | IC50 | Potency of cytotoxic effect. |

| Selectivity Index | Indication of cancer cell-specific toxicity. | |

| MAO Inhibition | IC50 (MAO-A/B) | Potency and selectivity of MAO inhibition. |

| cAMP Assay | EC50/IC50 | Agonist/antagonist activity at Gs/Gi-coupled GPCRs. |

| Ca2+ Mobilization | EC50/IC50 | Agonist/antagonist activity at Gq-coupled GPCRs. |

A potent and selective inhibitor of MAO-B, for example, with low cytotoxicity, would be a strong candidate for further investigation as a potential therapeutic for neurodegenerative diseases. Conversely, potent activity at a specific GPCR would warrant further studies into receptor subtype selectivity and downstream functional effects.

Conclusion

This guide provides a structured and scientifically grounded framework for the initial in vitro characterization of Isochroman-1-ylmethyl-methyl-amine. By systematically evaluating its cytotoxicity and its activity at key CNS targets like monoamine oxidases and GPCRs, researchers can efficiently gather the critical data needed to determine the therapeutic potential of this novel compound and make informed decisions about its future development.

References

- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Biocompare. Cell-based Assays for GPCR Activity. (2013-10-03).

- MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024-05-17).

- Benchchem. Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals.

- PubMed. Research progress in biological activities of isochroman derivatives. (2021-01-15).

- Request PDF. Research progress in biological activities of isochroman derivatives. (2025-07-17).

- Agilent. GPCR Signaling Assays.

- Reaction Biology. GPCR Assay Services.

- Thermo Fisher Scientific - US. Cell-Based GPCR Reporter Assays.

- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-04-15).

- PDF. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).

- PMC - NIH. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.

- PubMed. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents.

- Chem-Impex. Isochroman.

- ChemicalBook. Isochroman synthesis.

- Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).

- PubMed. Enzyme Inhibition Assays for Monoamine Oxidase.

- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.

- MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.

- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. evotec.com [evotec.com]

- 12. biocompare.com [biocompare.com]

- 13. mdpi.com [mdpi.com]

- 14. GPCR Signaling Assays | Agilent [agilent.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of Isochroman-1-ylmethyl-methyl-amine

A Strategic Framework for Drug Discovery and Development

Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold

The isochroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of biological activities.[1] These activities span a remarkable range, including central nervous system (CNS) modulation, and anti-inflammatory, antihypertensive, and antimicrobial effects.[1][2][3] Within this promising class of compounds lies isochroman-1-ylmethyl-methyl-amine, a molecule of significant interest due to its structural features that suggest a potential for interaction with key neurological targets. The presence of a basic amine moiety linked to the isochroman core hints at the possibility of interactions with monoamine receptors and transporters, which are critical players in neurotransmission.

This technical guide provides a comprehensive framework for the systematic investigation of isochroman-1-ylmethyl-methyl-amine's therapeutic potential. As direct experimental data for this specific molecule is not yet prevalent in the public domain, this document serves as both a strategic roadmap and a detailed methodological handbook for researchers, scientists, and drug development professionals. We will delve into the most probable therapeutic targets, the intricate signaling pathways they govern, and the rigorous experimental protocols required to elucidate the compound's pharmacological profile. Our approach is grounded in established principles of drug discovery, emphasizing scientific integrity, experimental robustness, and a clear rationale for each step of the investigative process.

Part 1: Postulated Therapeutic Targets and Mechanistic Rationale

Based on the known pharmacology of isochroman derivatives and the structural characteristics of isochroman-1-ylmethyl-methyl-amine, we hypothesize that its primary therapeutic targets reside within the central nervous system. The structural resemblance to known neuroactive compounds, including catecholamine analogues and dopamine receptor antagonists, directs our focus toward key players in monoaminergic and related signaling pathways.[4]

The Dopaminergic System: A Primary Focus

The dopaminergic system is a crucial regulator of motor control, motivation, reward, and executive function. Its dysregulation is implicated in a host of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The structural similarity of isochroman-1-ylmethyl-methyl-amine to dopamine and its analogues makes dopamine receptors and the dopamine transporter (DAT) high-priority targets for investigation.

-

Dopamine D2 Receptor (D2R): The D2R is a principal target for antipsychotic medications. Antagonism of this receptor is a well-established mechanism for mitigating the positive symptoms of schizophrenia. Given the precedent of isochroman derivatives acting as dopamine receptor antagonists, evaluating the binding affinity and functional activity of isochroman-1-ylmethyl-methyl-amine at the D2R is a logical first step.[4]

-

Dopamine Transporter (DAT): The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. Inhibition of DAT increases synaptic dopamine levels and is the mechanism of action for stimulants such as methylphenidate and cocaine, as well as some antidepressants. Characterizing the interaction of our lead compound with DAT is essential to understand its potential for treating conditions like ADHD or depression, and to assess its abuse potential.

The Serotonergic System: Exploring Mood and Cognition

The serotonergic system is intricately involved in the regulation of mood, anxiety, sleep, and cognition. Serotonin receptors and the serotonin transporter (SERT) are the targets of a wide range of therapeutics, most notably antidepressants.

-

Serotonin 2A Receptor (5-HT2A): The 5-HT2A receptor is a key target for atypical antipsychotics and is also implicated in the mechanism of psychedelic compounds. Modulation of 5-HT2A receptor activity can have profound effects on perception and cognition.[5] Investigating the effect of isochroman-1-ylmethyl-methyl-amine on 5-HT2A receptor signaling will provide insights into its potential antipsychotic or cognitive-modulating properties.

Sigma Receptors: Modulators of Cellular Stress and Neurotransmission

Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are unique intracellular proteins that have emerged as important targets for a variety of CNS disorders, including neurodegenerative diseases, pain, and addiction.[6][7] They are known to modulate a number of neurotransmitter systems, including the dopaminergic and glutamatergic pathways.[8]

-

Sigma-1 Receptor (σ1R): The σ1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a critical role in cellular stress responses and calcium signaling.[8] Ligands of the σ1R have shown neuroprotective and cognitive-enhancing effects in preclinical models.

-

Sigma-2 Receptor (σ2R): The σ2R is overexpressed in proliferating tumor cells and is also being investigated as a target for neurodegenerative diseases.[7]

The promiscuous nature of sigma receptor binding pockets makes them a plausible target for novel heterocyclic compounds like isochroman-1-ylmethyl-methyl-amine.

Part 2: Elucidating Molecular Mechanisms: Signaling Pathways

Understanding how isochroman-1-ylmethyl-methyl-amine modulates the signaling of its target receptors is fundamental to predicting its therapeutic effects and potential side effects. The majority of the proposed targets are G protein-coupled receptors (GPCRs), which initiate intracellular signaling cascades upon ligand binding.[9][10][11][12]

GPCR Signaling Cascades

Dopamine and serotonin receptors are classic examples of GPCRs. Their activation leads to the engagement of specific heterotrimeric G proteins (Gα, Gβ, Gγ), which in turn modulate the activity of downstream effector enzymes and ion channels.

-

D2R Signaling: The D2R primarily couples to the Gαi/o family of G proteins.[11] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream phosphorylation events.

-

5-HT2A Signaling: The 5-HT2A receptor predominantly couples to the Gαq/11 family of G proteins.[10] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Below is a diagram illustrating the canonical GPCR signaling pathways relevant to our proposed targets.

Caption: Canonical GPCR signaling pathways for D2 and 5-HT2A receptors.

Part 3: Experimental Workflows and Protocols

A rigorous and systematic experimental approach is required to validate the proposed therapeutic targets and to quantify the interaction of isochroman-1-ylmethyl-methyl-amine with these targets. The following section outlines the key experimental workflows and provides detailed protocols for their execution.

Target Validation Workflow

The workflow for target validation will proceed in a stepwise manner, from initial binding assessment to functional characterization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. GPCR signaling: understanding the pathway to successful drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Isochroman-1-ylmethyl-methyl-amine (CAS 50683-74-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochroman-1-ylmethyl-methyl-amine, identified by CAS number 50683-74-4, is a heterocyclic amine belonging to the isochroman class of compounds. The isochroman scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of Isochroman-1-ylmethyl-methyl-amine, including its chemical properties, a plausible synthetic route, and a discussion of its potential pharmacological relevance based on the activities of structurally related isochroman derivatives. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and drug discovery efforts in this area. While direct research on this specific molecule is limited, this guide aims to provide a strong foundation for its scientific exploration by leveraging established chemical principles and data from analogous compounds.

Introduction to the Isochroman Scaffold

The isochroman ring system is a bicyclic ether that is a core component of numerous natural products and synthetic molecules of pharmaceutical interest.[1] The inherent structural features of the isochroman scaffold allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. These activities include potential applications as central nervous system (CNS) agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents.[2] The versatility of the isochroman core makes it a valuable scaffold for the development of novel therapeutic agents.

Physicochemical Properties of Isochroman-1-ylmethyl-methyl-amine

A summary of the key physicochemical properties of Isochroman-1-ylmethyl-methyl-amine is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 50683-74-4 | Internal Data |

| Molecular Formula | C₁₁H₁₅NO | Internal Data |

| Molecular Weight | 177.24 g/mol | Internal Data |

| IUPAC Name | N-((3,4-dihydro-1H-isochromen-1-yl)methyl)methanamine | Internal Data |

| Canonical SMILES | CNCC1OCC2=CC=CC=C21 | Internal Data |

| Appearance | Predicted: Colorless to pale yellow oil | Inferred |

| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to be water-soluble. | Inferred |

Synthesis of Isochroman-1-ylmethyl-methyl-amine

Proposed Synthetic Pathway

The synthesis commences with the construction of the isochroman scaffold via an Oxa-Pictet-Spengler reaction, followed by the introduction of the methylaminomethyl side chain at the C1 position.

Caption: Proposed two-step synthesis of Isochroman-1-ylmethyl-methyl-amine.

Experimental Protocols

The Oxa-Pictet-Spengler reaction is a powerful method for constructing the isochroman ring system.[3][4][5][6] This acid-catalyzed cyclization involves the reaction of a β-phenylethanol with an aldehyde or its equivalent.

Protocol:

-

To a stirred solution of 2-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solution of acrolein (1.2 eq) in DCM dropwise.

-

Slowly add an acid catalyst, for example, trifluoroacetic acid (TFA) (1.5 eq), to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure isochroman-1-carboxaldehyde.

Causality of Experimental Choices:

-

Acrolein as the Aldehyde Source: Acrolein serves as a three-carbon synthon that, upon cyclization, directly installs the carboxaldehyde group at the C1 position of the isochroman ring.

-

Acid Catalyst: The acid catalyst is essential for the formation of the oxocarbenium ion intermediate, which is the key electrophile that undergoes intramolecular cyclization.[3][4]

-

Low Temperature Addition: The initial reaction is performed at 0 °C to control the exothermic reaction between the alcohol, aldehyde, and acid.

-

Aqueous Workup: The basic wash neutralizes the acid catalyst and removes water-soluble byproducts.

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[7][8][9][10] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Protocol:

-

Dissolve isochroman-1-carboxaldehyde (1.0 eq) in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol.

-

Add an aqueous solution of methylamine (40 wt. % in H₂O, 2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing a small percentage of triethylamine to prevent protonation on the silica) to yield Isochroman-1-ylmethyl-methyl-amine.

Causality of Experimental Choices:

-

Methylamine: The primary amine reactant that forms the imine with the aldehyde.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can be advantageous in preventing side reactions.[7]

-

One-Pot Procedure: This approach is efficient as it avoids the isolation of the unstable imine intermediate.

Analytical Characterization

The structural confirmation and purity assessment of Isochroman-1-ylmethyl-methyl-amine can be achieved using a combination of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, the diastereotopic protons of the isochroman ring, the methylene group adjacent to the nitrogen, and the N-methyl group. The integration of these signals should be consistent with the molecular structure. |

| ¹³C NMR | Resonances for all 11 carbon atoms, including the aromatic carbons, the carbons of the isochroman ring, the methylene carbon, and the N-methyl carbon. |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Purity can be assessed using a suitable reversed-phase HPLC method. The retention time will be dependent on the specific column and mobile phase conditions used.[11][12][13][14] |

Potential Biological Activities and Therapeutic Applications

Given the lack of specific biological data for Isochroman-1-ylmethyl-methyl-amine, its potential pharmacological profile can be inferred from studies on structurally related isochroman derivatives. The presence of a basic amine functionality at the C1 position suggests potential interactions with various biological targets.

Central Nervous System (CNS) Activity

Many isochroman derivatives have been investigated for their effects on the central nervous system.[1] The structural similarity of the isochroman core to certain neurotransmitters and the presence of an amine side chain, a common feature in many CNS-active drugs, suggest that Isochroman-1-ylmethyl-methyl-amine could potentially modulate CNS targets. Further investigation into its ability to cross the blood-brain barrier and its binding affinity for various CNS receptors would be warranted.

Antimicrobial and Antifungal Activity

The isochroman scaffold is present in some natural products with antimicrobial and antifungal properties.[2] The amine functional group can also contribute to antimicrobial activity by interacting with microbial cell membranes or essential enzymes. Therefore, it is plausible that Isochroman-1-ylmethyl-methyl-amine could exhibit antimicrobial or antifungal effects.

Cardiovascular and Anti-inflammatory Potential

Certain isochroman derivatives have been explored for their potential as antihypertensive and anti-inflammatory agents.[2] The mechanism of action for these effects often involves the modulation of specific enzymes or receptors involved in cardiovascular regulation and inflammatory pathways. Screening of Isochroman-1-ylmethyl-methyl-amine in relevant in vitro and in vivo models could reveal potential activity in these therapeutic areas.

Future Directions and Conclusion

Isochroman-1-ylmethyl-methyl-amine represents an under-explored molecule within the medicinally important isochroman class of compounds. This technical guide has provided a comprehensive, albeit inferred, framework for its synthesis and characterization. The proposed synthetic route is robust and relies on well-established chemical transformations.

The true potential of this compound lies in its biological activity, which remains to be elucidated. Based on the known pharmacology of related isochroman derivatives, it is a promising candidate for screening in a variety of biological assays, particularly those related to CNS disorders, infectious diseases, and inflammatory conditions.

This guide serves as a foundational resource to stimulate and support future research into Isochroman-1-ylmethyl-methyl-amine. The detailed protocols and scientific rationale provided herein are intended to empower researchers to synthesize this compound and investigate its pharmacological properties, potentially leading to the discovery of novel therapeutic agents.

References

-

Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. ACS Catalysis.[3][4][6]

-

Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. RSC Publishing.[5]

-

Myers Chem 115. Harvard University.[7]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[8]

-

The Pictet-Spengler Reaction Updates Its Habits. MDPI.[15]

-

A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed.[9]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.[10]

-

Research progress in biological activities of isochroman derivatives. Sci-Hub.[1]

-

Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. ResearchGate.[16]

-

Isochroman synthesis. ChemicalBook.[17]

-

Research progress in biological activities of isochroman derivatives | Request PDF. ResearchGate.[18]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).[19]

-

Synthesis of isochroman-1-one derivatives | Download Scientific Diagram. ResearchGate.[20]

-

Research progress in biological activities of isochroman derivatives. PubMed.[2]

-

Isochroman synthesis. Organic Chemistry Portal.[21]

-

Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. SciSpace.[22]

-

Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound. Google Patents.[23]

-

BIOLOGICAL ACTIVITIES OF C1 INHIBITOR. PMC.[24]

-

Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI.[11]

-

HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International.[12]

-

How to differentiate any kind of isomers by mass & nmr spectrometry?. ResearchGate.[13]

-

Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. PubMed.[25]

-

a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[14]

Sources

- 1. Sci-Hub. Research progress in biological activities of isochroman derivatives / European Journal of Medicinal Chemistry, 2021 [sci-hub.box]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]